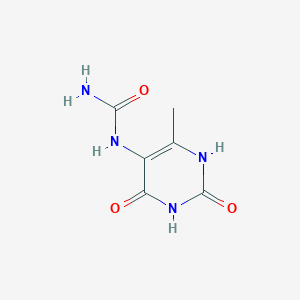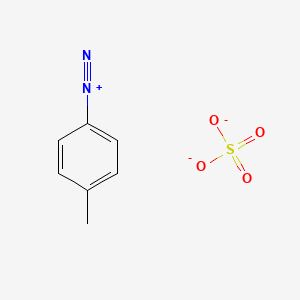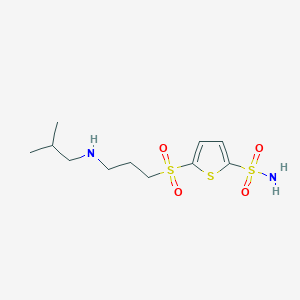
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position and two methoxy groups at the fourth and fifth positions on the benzene ring The compound also contains a diisopropylamino group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide typically involves the bromination of 4,5-dimethoxybenzamide followed by the introduction of the diisopropylamino group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) to achieve selective bromination at the second position of the benzene ring. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-4,5-dimethoxybenzyl alcohol
Uniqueness
2-Bromo-N,N-diisopropyl-4,5-dimethoxybenzamide is unique due to the presence of the diisopropylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C15H22BrNO3 |
|---|---|
Poids moléculaire |
344.24 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H22BrNO3/c1-9(2)17(10(3)4)15(18)11-7-13(19-5)14(20-6)8-12(11)16/h7-10H,1-6H3 |
Clé InChI |
AWMURZIYFUNNNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
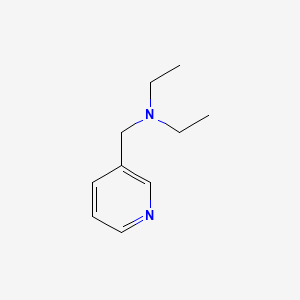

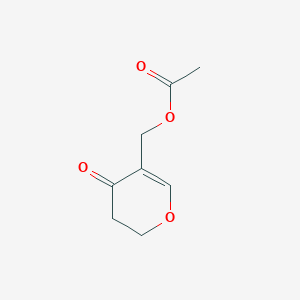
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)

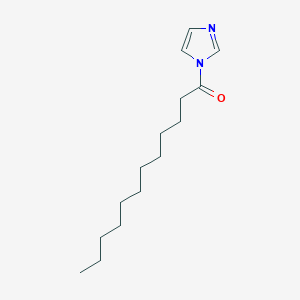
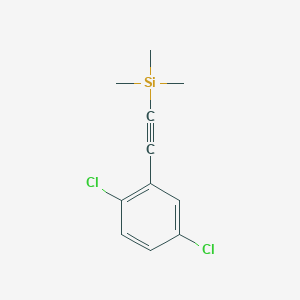
![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)
